molecular formula C16H20N2O3 B11835496 tert-Butyl (2-(5-formyl-1H-indol-3-yl)ethyl)carbamate

tert-Butyl (2-(5-formyl-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B11835496
M. Wt: 288.34 g/mol
InChI Key: POGNLXCIEXGQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(5-formyl-1H-indol-3-yl)ethyl)carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a formyl group at the 5-position and a tert-butyl carbamate group at the 2-position of the ethyl chain makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(5-formyl-1H-indol-3-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 . The final step involves the protection of the amine group with tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-formyl-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Hydroxymethyl derivatives

    Substitution: Halogenated or sulfonylated indole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the formyl group in tert-Butyl (2-(5-formyl-1H-indol-3-yl)ethyl)carbamate makes it unique compared to its analogs. The formyl group can participate in various chemical reactions, providing a versatile handle for further functionalization. This makes the compound valuable for the synthesis of more complex molecules and for studying structure-activity relationships in biological systems .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl N-[2-(5-formyl-1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)17-7-6-12-9-18-14-5-4-11(10-19)8-13(12)14/h4-5,8-10,18H,6-7H2,1-3H3,(H,17,20)

InChI Key

POGNLXCIEXGQMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.